1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone
Overview
Description
1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both indoline and piperidine moieties within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline precursor, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include continuous flow synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
1-(5-Chlorospiro[indoline-3,4’-piperidin]-1-yl)ethanone can be compared with other spirocyclic compounds, such as:
5-Chlorospiro[indoline-3,4’-piperidin]-2-one: Similar in structure but differs in the position of the functional groups.
tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate: Contains a tert-butyl group, which alters its chemical properties and reactivity.
5-Chlorospiro[indoline-3,4’-piperidine]: Lacks the ethanone moiety, resulting in different chemical behavior and applications
Properties
IUPAC Name |
1-(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(18)17-9-14(4-6-16-7-5-14)12-8-11(15)2-3-13(12)17/h2-3,8,16H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLWOGAORABMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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